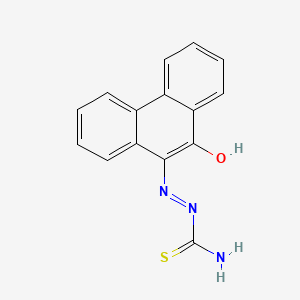

Phenanthraquinone monothiosemicarbazone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phenanthraquinone monothiosemicarbazone, also known as this compound, is a useful research compound. Its molecular formula is C15H11N3OS and its molecular weight is 281.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Applications

Anticancer Activity

PTS has been investigated for its potential as an anticancer agent. Research indicates that derivatives of phenanthraquinone exhibit antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain phenanthraquinone derivatives possess significant cytotoxic effects against MOLT4 cells, with IC50 values indicating effective inhibition of cell proliferation . The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Antimicrobial Properties

PTS and its derivatives have demonstrated antimicrobial activity against a range of pathogens. The compound's efficacy was assessed against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, with notable minimum inhibitory concentration (MIC) values reported . Additionally, PTS has shown potential as an antifungal agent, contributing to the development of new therapeutic strategies for treating infections caused by resistant strains .

Analytical Chemistry Applications

Spectrophotometric Determination

PTS has been utilized in analytical chemistry for the spectrophotometric determination of various metals, including ruthenium and rhodium. The formation of colored complexes with these metals allows for their quantification in solution. For example, PTS forms a green complex with ruthenium, facilitating its detection and measurement . This application is particularly valuable in environmental monitoring and industrial processes where metal contamination is a concern.

| Metal Analyzed | Complex Color | Method Used |

|---|---|---|

| Ruthenium | Green | Spectrophotometry |

| Rhodium | Chocolate Brown | Spectrophotometry |

Catalytic Applications

Catalysis in Organic Reactions

Thiosemicarbazone complexes, including those derived from PTS, have been explored as catalysts in organic reactions. They have shown promise in facilitating reactions such as the Suzuki-Miyaura coupling, where they can enhance reaction rates and selectivity . The ability to modify thiosemicarbazones with different functional groups opens avenues for designing catalysts tailored to specific reactions.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of phenanthraquinone derivatives against human gastric epithelial cells. Results indicated that specific derivatives exhibited potent antiproliferative effects while maintaining low toxicity towards normal cells . This highlights the therapeutic potential of PTS derivatives in targeted cancer therapy.

Case Study 2: Metal Detection

In environmental studies, PTS was employed for the detection of osmium in water samples. The methodology involved forming a stable complex with osmium at specific pH levels, demonstrating PTS's utility in environmental monitoring .

常见问题

Q. How is phenanthraquinone monothiosemicarbazone (PTS) utilized in the spectrophotometric determination of transition metals?

PTS forms stable, colored complexes with transition metals, enabling sensitive detection. For Pd(II) , two complexes are observed: a green complex (pH 2.5–3.5, λmax = 590 nm) and a brown complex (pH 4.5–5.5, λmax = 540 nm), with detection sensitivities of 0.025 µg/cm² and 0.0083 µg/cm², respectively . For Ru(III) , a green complex forms at pH 5.2–6.7 in dimethylformamide (DMF), adhering to Beer’s Law up to 9.38 ppm with a sensitivity of 0.0102 µg Ru/cm² at 660 nm . Preconcentration techniques like cloud point extraction (CPE) using Triton X-114 enhance trace metal detection in biological and environmental matrices .

Q. What computational methods are used to predict the electronic properties of PTS derivatives?

Density Functional Theory (DFT) with the B3LYP functional is employed to correlate ionization potentials (IPs) and electron affinities (EAs) of quinones, including PTS derivatives. Quadratic relationships between calculated and experimental IPs/EAs validate redox behavior, aiding in designing sensors or catalysts. For example, phenanthraquinone derivatives exhibit IPs and EAs that align with experimental databases, supporting their use in redox-active applications .

Q. What are the common chelation mechanisms of PTS with metal ions?

PTS acts as a tridentate ligand , coordinating via the sulfur atom, hydrazinic nitrogen, and quinonic oxygen. For Cu(II) , it forms stable complexes used in flotation-spectrophotometric detection in biological samples (e.g., blood) with minimal interference . Chelation efficiency depends on pH and metal charge density; for instance, Pd(II) binding is pH-dependent, favoring distinct complex geometries at different pH ranges .

Q. How does PTS contribute to studying reactive oxygen species (ROS) in environmental samples?

9,10-Phenanthraquinone (a PTS derivative) is integrated into MARGA-based ROS analyzers to quantify aerosol oxidative potential. In DTT (dithiothreitol) assays, PTS derivatives act as redox cyclers, generating superoxide radicals proportional to ROS levels. This method enables real-time monitoring of airborne particulate matter’s oxidative capacity .

Q. What methodologies optimize selectivity of PTS in complex matrices?

Selectivity is enhanced using masking agents (e.g., oxalate, thiocyanate) to suppress interference from competing ions. For Ru(III) determination, oxalate masks Fe(III) and Al(III), while thiocyanate mitigates Cu(II) interference . Preconcentration via ion flotation or CPE improves detection limits to sub-ppb levels in biological fluids like urine and blood .

Q. What structural insights into PTS derivatives inform their bioactivity?

X-ray crystallography reveals non-planar conformations and intermolecular interactions. For example, a thiazole-PTS derivative exhibits an 85.29° dihedral angle between the phenanthrene and thiazole rings, with hydrogen bonds (e.g., C12–H⋯O3) stabilizing dimer formation. These structural features influence solubility and target binding in biochemical applications .

Q. How is PTS applied in trace metal analysis of biological samples?

Cloud point extraction (CPE) with Triton X-114 preconcentrates metals like Zn(II) and Cd(II) from human biofluids. After complexation with PTS, flame atomic absorption spectrometry (FAAS) achieves detection limits of 0.12 µg/L for Zn(II) and 0.08 µg/L for Cd(II), validated via spike-recovery tests (95–102% recovery) .

Q. What role does PTS play in iron chelation therapy for cancer?

PTS derivatives (e.g., Triapine) chelate iron from transferrin (Tf), forming FeL<sup>2+</sup> complexes in endosomes. Ascorbate reduces Fe(III) to Fe(II), generating ROS that induce DNA damage in cancer cells. In vitro assays measure Fe-Tf depletion and ROS levels (e.g., via DCFH-DA fluorescence), revealing dose-dependent cytotoxicity .

属性

CAS 编号 |

59851-25-1 |

|---|---|

分子式 |

C15H11N3OS |

分子量 |

281.3 g/mol |

IUPAC 名称 |

(10-hydroxyphenanthren-9-yl)iminothiourea |

InChI |

InChI=1S/C15H11N3OS/c16-15(20)18-17-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)19/h1-8,19H,(H2,16,20) |

InChI 键 |

GDHNUMIWWZGLCR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2N=NC(=S)N)O |

规范 SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2N=NC(=S)N)O |

Key on ui other cas no. |

59851-25-1 |

同义词 |

phenanthraquinone monothiosemicarbazone PTQ-MTSZ |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。